molecular formula C12H26O B14417902 1-Nonanol, 2,4,6-trimethyl- CAS No. 83474-29-7

1-Nonanol, 2,4,6-trimethyl-

Cat. No.: B14417902
CAS No.: 83474-29-7
M. Wt: 186.33 g/mol
InChI Key: KBNJXYZUBZXXHR-UHFFFAOYSA-N
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Description

1-Nonanol, 2,4,6-trimethyl- is an organic compound belonging to the family of alcohols It is characterized by a hydroxyl group (-OH) attached to a nonane chain with three methyl groups at the 2nd, 4th, and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nonanol, 2,4,6-trimethyl- can be synthesized through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,4,6-trimethyl-1-nonene, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions typically include the use of strong acids or bases to facilitate the alkylation and hydrolysis steps.

Industrial Production Methods

In industrial settings, the production of 1-Nonanol, 2,4,6-trimethyl- often involves catalytic hydrogenation of the corresponding aldehyde or ketone. This process is carried out under high pressure and temperature, using catalysts such as palladium or platinum to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Nonanol, 2,4,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: 2,4,6-Trimethyl-1-nonanal, 2,4,6-Trimethyl-1-nonanoic acid

    Reduction: 2,4,6-Trimethylnonane

    Substitution: 2,4,6-Trimethyl-1-nonyl chloride, 2,4,6-Trimethyl-1-nonyl bromide

Scientific Research Applications

1-Nonanol, 2,4,6-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug formulation and delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism by which 1-Nonanol, 2,4,6-trimethyl- exerts its effects involves interactions with cellular membranes and proteins. The hydroxyl group allows the compound to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydrophobic nonane chain facilitates interactions with lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    1-Nonanol: A straight-chain alcohol with a similar structure but without the methyl substitutions.

    2,4,6-Trimethyl-1-heptanol: A shorter chain alcohol with similar methyl substitutions.

    2,4,6-Trimethyl-1-decanol: A longer chain alcohol with similar methyl substitutions.

Uniqueness

1-Nonanol, 2,4,6-trimethyl- is unique due to its specific arrangement of methyl groups, which imparts distinct physical and chemical properties. This structural uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

83474-29-7

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

2,4,6-trimethylnonan-1-ol

InChI

InChI=1S/C12H26O/c1-5-6-10(2)7-11(3)8-12(4)9-13/h10-13H,5-9H2,1-4H3

InChI Key

KBNJXYZUBZXXHR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)CC(C)CO

Origin of Product

United States

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